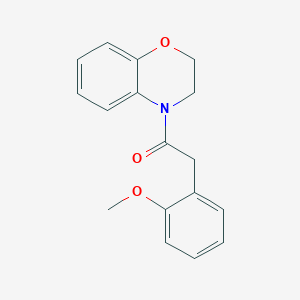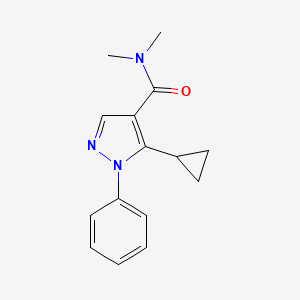
5-cyclopropyl-N,N-dimethyl-1-phenylpyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-cyclopropyl-N,N-dimethyl-1-phenylpyrazole-4-carboxamide, also known as CDPPB, is a chemical compound that has been studied for its potential therapeutic effects. This compound belongs to the class of pyrazole carboxamides and has shown promise in the treatment of various diseases. In
Mecanismo De Acción
5-cyclopropyl-N,N-dimethyl-1-phenylpyrazole-4-carboxamide acts as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This receptor is involved in the regulation of various physiological processes such as learning and memory, anxiety, and depression. 5-cyclopropyl-N,N-dimethyl-1-phenylpyrazole-4-carboxamide binds to the allosteric site of mGluR5 and enhances its activity, leading to an increase in glutamate release.
Biochemical and Physiological Effects:
5-cyclopropyl-N,N-dimethyl-1-phenylpyrazole-4-carboxamide has been shown to have various biochemical and physiological effects. In animal models, 5-cyclopropyl-N,N-dimethyl-1-phenylpyrazole-4-carboxamide has been shown to increase the release of glutamate, which is an important neurotransmitter in the brain. This increase in glutamate release has been linked to the potential therapeutic effects of 5-cyclopropyl-N,N-dimethyl-1-phenylpyrazole-4-carboxamide in various diseases such as anxiety, depression, and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-cyclopropyl-N,N-dimethyl-1-phenylpyrazole-4-carboxamide has several advantages and limitations for lab experiments. One of the advantages is that it has shown potential therapeutic effects in various diseases. However, one of the limitations is that it has only been studied in animal models, and its effects in humans are not yet fully understood.
Direcciones Futuras
There are several future directions for the study of 5-cyclopropyl-N,N-dimethyl-1-phenylpyrazole-4-carboxamide. One of the directions is to further explore its potential therapeutic effects in humans. Another direction is to investigate the effects of 5-cyclopropyl-N,N-dimethyl-1-phenylpyrazole-4-carboxamide on other physiological processes such as pain and addiction. Additionally, the development of more potent and selective allosteric modulators of mGluR5 could lead to the development of more effective therapeutic agents.
Conclusion:
In conclusion, 5-cyclopropyl-N,N-dimethyl-1-phenylpyrazole-4-carboxamide is a chemical compound that has shown promise in the treatment of various diseases. Its mechanism of action involves the positive allosteric modulation of the metabotropic glutamate receptor 5, leading to an increase in glutamate release. 5-cyclopropyl-N,N-dimethyl-1-phenylpyrazole-4-carboxamide has several advantages and limitations for lab experiments, and there are several future directions for its study. Further research is needed to fully understand the potential therapeutic effects of 5-cyclopropyl-N,N-dimethyl-1-phenylpyrazole-4-carboxamide in humans.
Métodos De Síntesis
The synthesis of 5-cyclopropyl-N,N-dimethyl-1-phenylpyrazole-4-carboxamide involves the reaction of 5-cyclopropyl-1-phenylpyrazole-4-carboxylic acid with N,N-dimethylformamide dimethyl acetal in the presence of triethylamine. The resulting compound is then purified through chromatography to obtain 5-cyclopropyl-N,N-dimethyl-1-phenylpyrazole-4-carboxamide in its pure form.
Aplicaciones Científicas De Investigación
5-cyclopropyl-N,N-dimethyl-1-phenylpyrazole-4-carboxamide has been studied for its potential therapeutic effects in various diseases such as anxiety, depression, and schizophrenia. In animal models, 5-cyclopropyl-N,N-dimethyl-1-phenylpyrazole-4-carboxamide has shown to increase the release of glutamate, which is an important neurotransmitter in the brain. This increase in glutamate release has been linked to the potential therapeutic effects of 5-cyclopropyl-N,N-dimethyl-1-phenylpyrazole-4-carboxamide in various diseases.
Propiedades
IUPAC Name |
5-cyclopropyl-N,N-dimethyl-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-17(2)15(19)13-10-16-18(14(13)11-8-9-11)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMVKASPNYKWPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(N(N=C1)C2=CC=CC=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

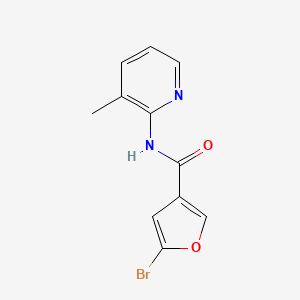


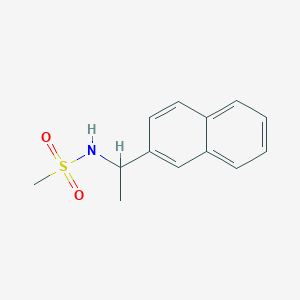
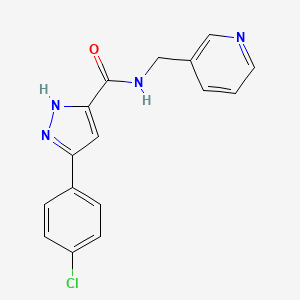

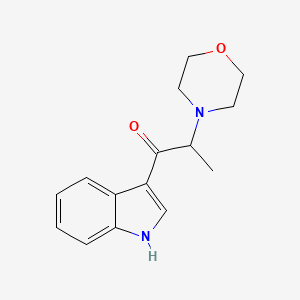
![1-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-N-(2-methoxyphenyl)piperidine-4-carboxamide](/img/structure/B7496918.png)
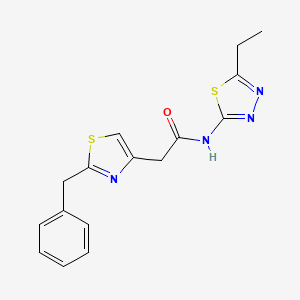
![N-[(3-fluoro-4-methylphenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7496928.png)
![N-(5-bromopyridin-2-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide](/img/structure/B7496933.png)
![N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2-(2-methyl-1H-indol-3-yl)acetamide](/img/structure/B7496940.png)
![[4-(1-Phenylcyclopentanecarbonyl)piperazin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7496975.png)
